
(S)-3-Methoxy-1-butyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Methoxy-1-butyne is an organic compound with the molecular formula C₅H₈O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the third carbon of a butyne chain. The (S) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-3-Methoxy-1-butyne can be synthesized through various methods. One common approach involves the alkylation of propargyl alcohol with methanol in the presence of a strong base, such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Methoxy-1-butyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various ethers or alcohols.
Aplicaciones Científicas De Investigación
(S)-3-Methoxy-1-butyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with chiral centers.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs with specific stereochemistry, which is crucial for their biological activity.
Industry: this compound is employed in the manufacture of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-3-Methoxy-1-butyne involves its interaction with specific molecular targets, depending on the context of its use. For instance, in organic synthesis, it acts as a nucleophile or electrophile, participating in various reactions to form desired products. The methoxy group and the triple bond play significant roles in its reactivity, influencing the pathways and intermediates formed during reactions.
Comparación Con Compuestos Similares
®-3-Methoxy-1-butyne: The enantiomer of (S)-3-Methoxy-1-butyne, with a different spatial arrangement of atoms around the chiral center.
3-Methoxy-2-butyne: A structural isomer with the methoxy group attached to the second carbon.
3-Methoxy-1-propyne: A homologous compound with one less carbon atom in the chain.
Uniqueness: this compound is unique due to its specific (S) configuration, which imparts distinct chemical and physical properties. This configuration is crucial for its reactivity and interactions in various applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C5H8O |
|---|---|
Peso molecular |
84.12 g/mol |
Nombre IUPAC |
(3S)-3-methoxybut-1-yne |
InChI |
InChI=1S/C5H8O/c1-4-5(2)6-3/h1,5H,2-3H3/t5-/m0/s1 |
Clave InChI |
IQZDPIFYYGRHQI-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C#C)OC |
SMILES canónico |
CC(C#C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



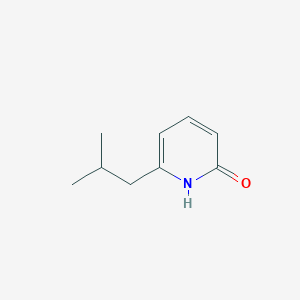
![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)

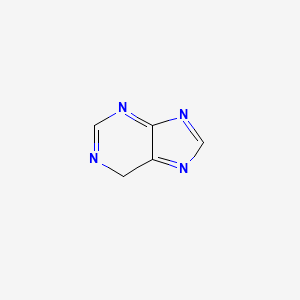



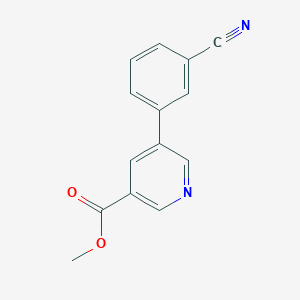
![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)
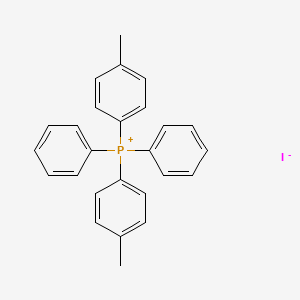
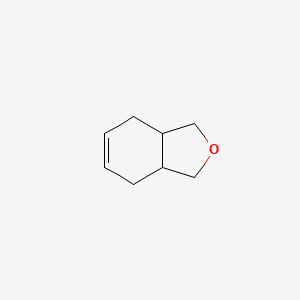
![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)

